molecular formula C17H25N7O2 B3808394 2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol

2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol

Cat. No. B3808394
M. Wt: 359.4 g/mol
InChI Key: ZBGJODNITFBXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of morpholine involves a six-membered ring with an oxygen atom and a nitrogen atom . Pyrimidine also involves a six-membered ring with two nitrogen atoms . The specific molecular structure of “2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol” would be more complex due to the presence of additional functional groups and rings.


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It’s miscible with water and has a boiling point of 129 °C . The physical and chemical properties of “2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol” would depend on the specific structure and functional groups of the compound.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some morpholine derivatives act by inhibition of selective norepinephrine reuptake .

Safety and Hazards

Morpholine is flammable and corrosive. It may cause respiratory irritation, and it’s harmful if swallowed, in contact with skin, or if inhaled . The safety and hazards of “2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol” would depend on the specific structure and functional groups of the compound.

Future Directions

The future directions would depend on the intended use of the compound. Morpholine derivatives have been researched for their potential pharmacological actions , and similar research could be conducted on “2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol”.

properties

IUPAC Name

2-[1-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2/c25-8-3-14-12-24(21-20-14)15-1-4-22(5-2-15)16-11-17(19-13-18-16)23-6-9-26-10-7-23/h11-13,15,25H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGJODNITFBXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)CCO)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Reactant of Route 6
2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.